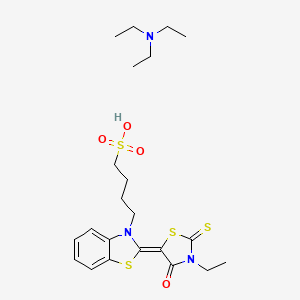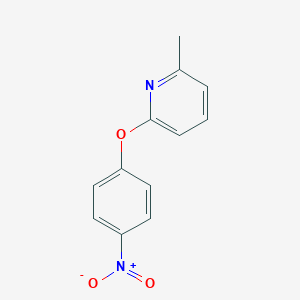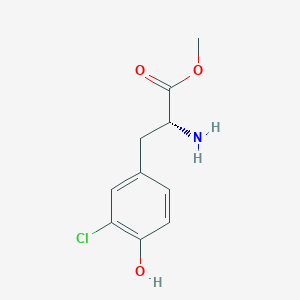![molecular formula C17H18S B14135457 [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene CAS No. 89113-73-5](/img/structure/B14135457.png)
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a sulfanyl group attached to a phenylpentene chain, which is further connected to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-phenylpent-4-en-1-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylpentene and benzene rings .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
化学反应分析
Types of Reactions
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the phenylpentene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the phenylpentene chain and benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- [(2-Phenyl-4-penten-1-yl)sulfanyl]benzene
- [(2-Phenylsulfanyl)ethyl]benzene
- [(2-Phenylsulfonyl)ethyl]benzene
Uniqueness
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is unique due to the presence of both a phenylpentene chain and a sulfanyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
89113-73-5 |
|---|---|
分子式 |
C17H18S |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2-phenylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-2-9-16(15-10-5-3-6-11-15)14-18-17-12-7-4-8-13-17/h2-8,10-13,16H,1,9,14H2 |
InChI 键 |
FMJBIMXXSATACP-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)


![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)





![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
